molecular formula C18H21N5O4S2 B10871020 N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-4-propoxybenzamide

N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-4-propoxybenzamide

Cat. No.: B10871020
M. Wt: 435.5 g/mol
InChI Key: FYBVZZVBIKWMHW-UHFFFAOYSA-N
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Description

The compound “{[AMINO(IMINO)METHYL]AMINO}(DIOXO)[4-({[(4-PROPOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-LAMBDA~6~-SULFANE” is a complex organic molecule with a unique structure that includes multiple functional groups such as amino, imino, and thioamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{[AMINO(IMINO)METHYL]AMINO}(DIOXO)[4-({[(4-PROPOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-LAMBDA~6~-SULFANE” involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Oxidation: The amino and imino groups can be oxidized to form corresponding oxides.

    Reduction: The thioamide group can be reduced to form thiols.

    Substitution: Various functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, the compound is studied for its potential interactions with biomolecules. Its functional groups can form specific interactions with proteins and nucleic acids, making it a valuable tool for studying biological processes.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it may have applications in drug development, particularly for diseases where modulation of specific pathways is required.

Industry

In industry, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of “{[AMINO(IMINO)METHYL]AMINO}(DIOXO)[4-({[(4-PROPOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-LAMBDA~6~-SULFANE” involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various cellular pathways. This interaction is mediated by the functional groups present in the molecule, which can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioamide-containing molecules and those with amino and imino groups. Examples include:

  • Thioacetamide
  • Thiourea
  • Benzamide derivatives

Uniqueness

What sets “{[AMINO(IMINO)METHYL]AMINO}(DIOXO)[4-({[(4-PROPOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-LAMBDA~6~-SULFANE” apart is its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21N5O4S2

Molecular Weight

435.5 g/mol

IUPAC Name

N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]-4-propoxybenzamide

InChI

InChI=1S/C18H21N5O4S2/c1-2-11-27-14-7-3-12(4-8-14)16(24)22-18(28)21-13-5-9-15(10-6-13)29(25,26)23-17(19)20/h3-10H,2,11H2,1H3,(H4,19,20,23)(H2,21,22,24,28)

InChI Key

FYBVZZVBIKWMHW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N

Origin of Product

United States

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